

Application Notes: Pomalidomide-PEG3-azide for the Development of BRD4 Degraders

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Compound of Interest		
Compound Name:	Pomalidomide-PEG3-azide	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from the cell.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional coactivator that has emerged as a high-priority therapeutic target in oncology.[3][4] The development of BRD4-targeting PROTACs offers a powerful strategy to overcome the limitations of traditional inhibitors by inducing the complete removal of the BRD4 protein.[4][5]

Pomalidomide-PEG3-azide is a versatile chemical tool used in the construction of PROTACs. It incorporates the pomalidomide moiety, which effectively recruits the Cereblon (CRBN) E3 ligase, conjugated to a three-unit polyethylene glycol (PEG) linker that terminates in an azide group.[1] This terminal azide enables the straightforward and efficient coupling to a BRD4-targeting ligand using "click chemistry," providing a modular and reliable method for synthesizing potent BRD4 degraders.[1][6]



Physicochemical Properties

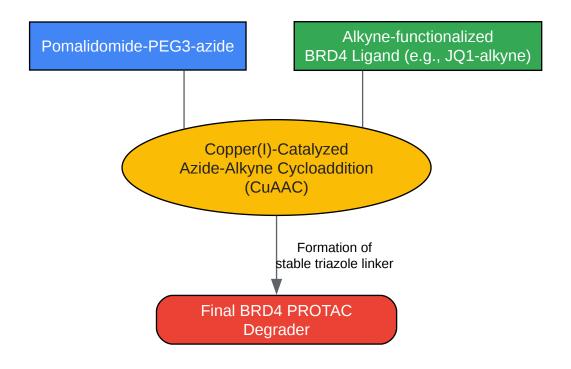
The properties of **Pomalidomide-PEG3-azide** make it a valuable building block for PROTAC synthesis.

Property	Value	Reference
Synonym(s)	2-(2-(2-(2- azidoethoxy)ethoxy)ethoxy)-N- (2-(2,6-dioxopiperidin-3-yl)-1,3- dioxoisoindolin-4-yl)acetamide	
Molecular Formula	C21H24N6O8	
Molecular Weight	488.45 g/mol	
CAS Number	2267306-15-8	
Appearance	Powder	
Purity	≥95%	
Functional Group	Azide	
E3 Ligase Ligand	Pomalidomide (recruits CRBN)	[1]
Storage Temperature	2-8°C	

Core Concepts and Synthesis

Pomalidomide-PEG3-azide serves as the E3 ligase-recruiting arm of the PROTAC. The terminal azide group is designed to react with a corresponding alkyne-functionalized BRD4 ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[6][7] This reaction forms a stable triazole ring, covalently linking the two components to generate the final BRD4-degrading PROTAC.[7]





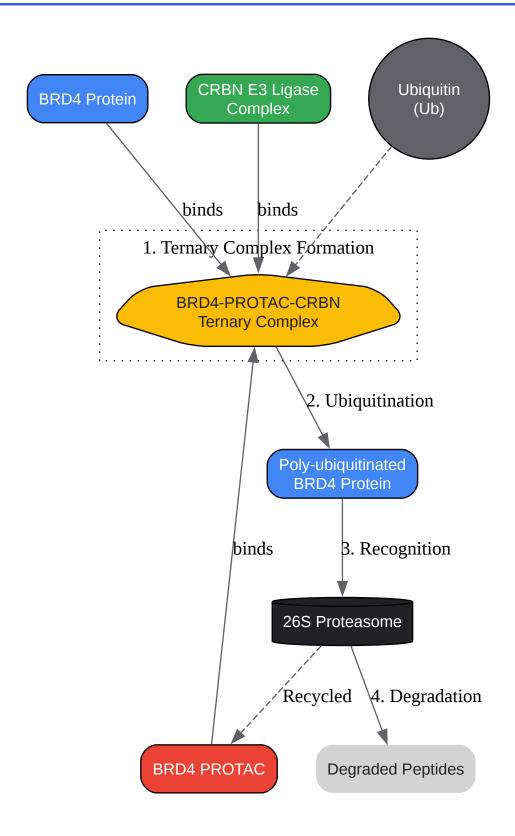
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Caption: Synthesis of a BRD4 PROTAC via Click Chemistry.

PROTAC Mechanism of Action

The synthesized PROTAC molecule operates by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).









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